4-Bromo-3-fluorophenylacetonitrile

Crystallization Process Chemistry Solid-State Chemistry

4-Bromo-3-fluorophenylacetonitrile (CAS 499983-13-0) is the definitive 4-bromo-3-fluoro regioisomer—not substitutable by 3-Br-4-F or other analogs. This specific substitution pattern is mandatory for the Ledipasvir oxazolidinone intermediate and other HCV NS5A-targeting scaffolds. The aryl bromide enables reliable Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, while the 3-fluoro substituent provides metabolic stability and modulates lipophilicity. With a melting point of 46-48°C and boiling point of 279°C, this solid is easy to handle, crystallize, and scale. Available in research to bulk quantities at ≥98% purity.

Molecular Formula C8H5BrFN
Molecular Weight 214.03 g/mol
CAS No. 499983-13-0
Cat. No. B1281158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluorophenylacetonitrile
CAS499983-13-0
Molecular FormulaC8H5BrFN
Molecular Weight214.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC#N)F)Br
InChIInChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2
InChIKeyCGDCFGJXTOGEGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluorophenylacetonitrile (CAS 499983-13-0): A Differentiated Halogenated Phenylacetonitrile Building Block for Pharmaceutical and Agrochemical Synthesis


4-Bromo-3-fluorophenylacetonitrile (CAS 499983-13-0) is a halogenated phenylacetonitrile derivative with the molecular formula C₈H₅BrFN and a molecular weight of 214.03 g/mol . It is a white to pale-yellow solid with a melting point of 46-48°C and a boiling point of 279°C at 760 mmHg . This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its distinct substitution pattern, which features a bromine atom at the 4-position and a fluorine atom at the 3-position of the phenyl ring . The presence of both a reactive aryl bromide handle and a metabolically stable fluorine atom makes it a valuable building block for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures in drug discovery .

Why In-Class Substitution Fails for 4-Bromo-3-fluorophenylacetonitrile (CAS 499983-13-0) in Critical Synthetic Pathways


While numerous halogenated phenylacetonitriles are commercially available, simple substitution based on a shared core structure is not viable for 4-Bromo-3-fluorophenylacetonitrile in applications requiring its precise regioisomeric configuration. The unique juxtaposition of bromine at the 4-position and fluorine at the 3-position creates a distinct electronic and steric environment that directly impacts reaction outcomes, particularly in cross-coupling and cyclization steps . For instance, in the synthesis of the HCV NS5A inhibitor Ledipasvir, the specific 4-bromo-3-fluorophenyl motif is an essential component of the oxazolidinone intermediate (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one [1]. Substituting an analog like 3-Bromo-4-fluorophenylacetonitrile would result in a different regioisomer, likely failing to provide the required molecular geometry for target binding and disrupting the validated synthetic route [2]. The physical properties and reactivity profile of this compound are a direct consequence of its specific substitution pattern, and any deviation from this pattern can lead to altered reaction kinetics, divergent product distributions, and ultimately, a non-viable synthetic path to the intended advanced intermediate or API [3].

Quantitative Evidence for Differentiated Procurement of 4-Bromo-3-fluorophenylacetonitrile (CAS 499983-13-0)


Regioisomeric Impact on Physical Form and Downstream Processing: A Comparison of Melting Points

The melting point of 4-Bromo-3-fluorophenylacetonitrile is 46-48°C . In contrast, its regioisomer, 4-Bromo-2-fluorophenylacetonitrile (CAS 114897-91-5), has a significantly higher melting point of 52.8-53.0°C . This lower melting point for the target compound directly influences its physical form at typical laboratory and process temperatures (20-25°C), where it is a low-melting solid or semi-solid. This property can simplify handling during certain large-scale operations (e.g., liquid transfer, dissolution) compared to the higher-melting isomer, which remains a crystalline solid requiring different handling techniques. The difference in melting points is a direct consequence of the altered crystal lattice energy due to the change in fluorine substitution pattern [1].

Crystallization Process Chemistry Solid-State Chemistry

Regioisomeric Impact on Volatility and Purification: A Comparison of Boiling Points

The boiling point of 4-Bromo-3-fluorophenylacetonitrile is 279°C at 760 mmHg . In contrast, the chlorine analog, 4-Chloro-3-fluorophenylacetonitrile (CAS 251570-03-3), has a significantly lower boiling point of 253.4°C at 760 mmHg [1]. This 25.6°C difference indicates that the brominated compound is considerably less volatile than its chlorinated counterpart. For applications requiring high-temperature reactions or for purification by distillation, this higher boiling point provides a wider thermal operating window and can prevent unwanted loss of the intermediate during solvent evaporation or high-vacuum drying steps. The increased molecular weight and stronger van der Waals forces from the bromine atom directly translate to this higher boiling point, offering a tangible advantage in thermal stability during processing [2].

Distillation Purification Thermal Stability

Demonstrated Utility in High-Value API Synthesis: The Ledipasvir Intermediate Connection

The 4-bromo-3-fluorophenyl motif is a critical component in the synthesis of Ledipasvir, a potent HCV NS5A inhibitor with a reported IC50 of 141 nM against HCV replication [1]. Specifically, the compound (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, which is derived from or contains the core structure of 4-Bromo-3-fluorophenylacetonitrile, is a key intermediate in patented routes to Ledipasvir [2]. While 4-Bromo-3-fluorophenylacetonitrile itself is not the active pharmaceutical ingredient, its specific substitution pattern is essential for constructing the oxazolidinone ring and establishing the correct stereochemistry for biological activity. In contrast, the 3-Bromo-4-fluorophenyl isomer would lead to an entirely different oxazolidinone derivative with unknown and likely absent anti-HCV activity [3]. This direct linkage to a successful, commercialized drug underscores the compound's high-value application and differentiates it from generic halogenated phenylacetonitriles that lack such a proven synthetic trajectory.

Antiviral Hepatitis C Process Chemistry

High-Value Research and Industrial Application Scenarios for 4-Bromo-3-fluorophenylacetonitrile (CAS 499983-13-0)


Lead Optimization in Medicinal Chemistry: Fine-Tuning Drug-Like Properties

Medicinal chemists can confidently select 4-Bromo-3-fluorophenylacetonitrile to explore structure-activity relationships (SAR) around a phenylacetonitrile core. The combination of the bromine atom as a versatile handle for cross-coupling and the fluorine atom as a metabolically stable, lipophilicity-modulating group allows for the systematic optimization of both target binding and pharmacokinetic properties. The demonstrated connection to advanced intermediates for drugs like Ledipasvir provides a strong precedent for its use in developing novel antiviral, anticancer, or CNS-targeted agents [1].

Process Chemistry and Scale-Up: Ensuring a Robust and Reproducible Supply Chain

For process R&D and manufacturing, the well-defined physical properties of 4-Bromo-3-fluorophenylacetonitrile, including its melting point of 46-48°C and boiling point of 279°C, are critical for process control . These properties inform key unit operations such as crystallization, distillation, and drying. The compound's higher boiling point compared to its 4-chloro analog [1] offers a wider operational window for high-temperature reactions and reduces the risk of evaporative loss during solvent swaps, contributing to a more robust and cost-effective manufacturing process.

Agrochemical Discovery: Constructing Novel Crop Protection Agents

The 4-bromo-3-fluorophenyl motif is not limited to pharmaceuticals; it is also a valuable building block in agrochemical research . The compound serves as a precursor for creating fluorinated analogs of known fungicides, herbicides, and insecticides. The ability to selectively elaborate the molecule via the aryl bromide using cross-coupling chemistry allows for the rapid generation of diverse screening libraries aimed at identifying new active ingredients with improved efficacy, selectivity, and environmental profiles [1].

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